2,3-Dichloropyridine

Description

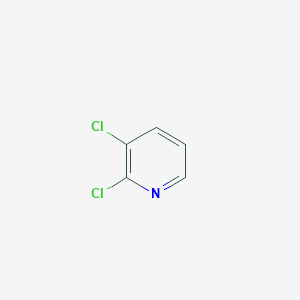

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKFMOSBBNKPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051894 | |

| Record name | 2,3-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-77-9 | |

| Record name | 2,3-Dichloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8S8JY2HE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloropyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloropyridine is a pivotal heterocyclic organic compound, widely recognized for its role as a versatile intermediate in the synthesis of a broad spectrum of pharmaceuticals and agrochemicals.[1][2][3][4] Its unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions, imparts specific reactivity that is instrumental in the development of novel molecular entities. This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, synthesis, reactivity, and applications of this compound, with a particular focus on its significance in drug discovery and development.

Chemical and Physical Properties

This compound is a white to slightly beige or light brown crystalline powder at room temperature. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Off-white to light brown colored powder/crystals | |

| Molecular Formula | C₅H₃Cl₂N | |

| Molecular Weight | 147.99 g/mol | |

| Melting Point | 64-67 °C | |

| Boiling Point | 192.5 ± 20.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Flash Point | 87.5 ± 7.4 °C |

Table 2: Identifiers and Spectroscopic Data

| Identifier/Data | Value | Source(s) |

| CAS Number | 2402-77-9 | |

| IUPAC Name | This compound | |

| SMILES String | Clc1cccnc1Cl | |

| InChI | InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H | |

| InChIKey | MAKFMOSBBNKPMS-UHFFFAOYSA-N | |

| ¹H NMR (CDCl₃, 89.56 MHz), δ (ppm) | 8.31 (dd, J=4.5, 1.8 Hz, 1H), 7.78 (dd, J=7.9, 1.8 Hz, 1H), 7.23 (dd, J=7.9, 4.5 Hz, 1H) | |

| ¹³C NMR | Data available in specialized databases. |

Chemical Structure and Conformation

The molecular structure of this compound consists of a pyridine ring with chlorine atoms substituted at the C2 and C3 positions. The presence and positions of these halogen atoms significantly influence the electron distribution within the aromatic ring, making it susceptible to various chemical transformations.

In the crystalline state, the entire molecule of this compound is generated by crystallographic twofold symmetry. This results in a statistical disorder of the pyridine nitrogen atom and the opposing C-H group. The crystal structure is characterized by weak aromatic π–π stacking, with a centroid–centroid separation of 3.805 (4) Å and a slippage of 1.704 Å, leading to stacks of molecules along the direction. Additionally, short Cl···Cl contacts of 3.334 (3) Å are observed.

Synthesis and Reactivity

This compound is a key intermediate in the production of numerous insecticides and pharmaceuticals. Several synthetic routes for its preparation have been developed, each with its own advantages and limitations.

Synthesis of this compound

One common method for the synthesis of this compound involves a one-pot process starting from 3-aminopyridine. This method is advantageous as it does not require the isolation of intermediates.

This protocol is based on the method described in patent CN102140026A.

-

Chlorination of 3-Aminopyridine:

-

In a suitable reactor, charge 3-aminopyridine and concentrated hydrochloric acid.

-

Add a catalytic amount of a chlorination catalyst, such as Fe²⁺ or Fe³⁺.

-

Introduce a chlorinating agent, which can be a mixture of hydrogen peroxide and hydrochloric acid or chlorine gas, while maintaining the reaction temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the formation of 2-chloro-3-aminopyridine is maximized.

-

-

Diazotization and Sandmeyer Reaction:

-

To the reaction mixture from the previous step, without separation, add a catalyst for the diazotization/chlorination reaction, such as Cu⁺ or Cu²⁺ (e.g., cuprous oxide).

-

Cool the reaction mixture to a suitable temperature (e.g., 25°C).

-

Slowly add an aqueous solution of sodium nitrite to initiate the diazotization, followed by the Sandmeyer reaction to replace the amino group with a chlorine atom.

-

Control the addition rate to maintain the reaction temperature.

-

-

Work-up and Purification:

-

Upon completion of the reaction, the this compound product can be isolated and purified using standard laboratory techniques such as extraction, distillation, or crystallization.

-

The purity of the final product can be assessed by methods like HPLC and NMR.

-

The molar yield of this compound based on 3-aminopyridine can be over 74.1%, with a purity exceeding 99.2%.

The following diagram illustrates the workflow for the one-pot synthesis of this compound from 3-aminopyridine.

Caption: Workflow for the one-pot synthesis of this compound.

Other reported synthesis methods include:

-

From 2-chloronicotinic acid via amidation, Hofmann degradation, diazotization, and Sandmeyer reaction.

-

Catalytic reduction of 2,3,6-trichloropyridine.

Reactivity

The chlorine atoms at the 2 and 3 positions of the pyridine ring are susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, making this compound a valuable scaffold in medicinal chemistry.

Applications in Drug Discovery and Development

This compound is a crucial building block in the pharmaceutical industry. Its applications include:

-

Synthesis of Active Pharmaceutical Ingredients (APIs): It serves as a precursor for a variety of APIs, particularly in the development of treatments for autoimmune and inflammatory diseases.

-

Drug Discovery: The versatile structure of this compound enables chemists to create novel molecular scaffolds and libraries of potential drug candidates, thereby accelerating the drug discovery process.

-

Agrochemicals: It is a key intermediate in the synthesis of several insecticides.

Spectroscopic Analysis

The structure and purity of this compound are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired free induction decay (FID) by applying a Fourier transform.

-

Phase the resulting spectrum and integrate the signals.

-

Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of this compound.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Hazard and Safety Information

| Hazard | Description | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| First Aid Measures | Eyes: Rinse cautiously with water for at least 15 minutes. Seek medical attention.Skin: Remove contaminated clothing and wash with plenty of soap and water.Inhalation: Remove to fresh air. If not breathing, give artificial respiration.Ingestion: If conscious, give 2-4 cupfuls of milk or water. Get medical aid immediately. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | |

| Incompatible Materials | Strong oxidizing agents and mineral acids. |

It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its well-defined chemical properties and versatile reactivity make it an indispensable building block for the synthesis of a wide range of valuable molecules. A thorough understanding of its structure, synthesis, and handling is crucial for its safe and effective utilization in research and development.

References

An In-depth Technical Guide to 2,3-Dichloropyridine (CAS: 2402-77-9)

Introduction

2,3-Dichloropyridine, identified by the CAS number 2402-77-9, is a halogenated heterocyclic organic compound.[1] It presents as a white to light yellow or beige crystalline powder.[1][2] This compound is a pivotal chemical intermediate, serving as a versatile building block in the synthesis of a wide array of complex molecules. Its significance is most pronounced in the pharmaceutical and agricultural sectors, where it is a key precursor for active pharmaceutical ingredients (APIs) and advanced agrochemicals. This guide provides a comprehensive technical overview of its properties, synthesis, reactions, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| CAS Number | 2402-77-9 | |

| Molecular Formula | C₅H₃Cl₂N | |

| Molecular Weight | 147.99 g/mol | |

| Appearance | White to slightly beige crystalline powder | |

| Melting Point | 64-67 °C | |

| Boiling Point | 192.5 °C at 760 mmHg | |

| Density | 1.388 g/cm³ | |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and acetone. | |

| EC Number | 219-281-8 | |

| InChI Key | MAKFMOSBBNKPMS-UHFFFAOYSA-N |

Computational Data

Computational chemistry provides valuable insights into the molecule's behavior and properties.

| Property | Value | Reference(s) |

| LogP (Octanol/Water Partition Coeff.) | 2.388 | |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 0 |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| ¹H NMR (89.56 MHz, CDCl₃) | ||

| Assignment | Shift (ppm) | Coupling Constant (J) |

| H-6 | 8.31 | J(A,B) = 1.8 Hz |

| H-4 | 7.78 | J(A,C) = 4.5 Hz |

| H-5 | 7.23 | J(B,C) = 7.9 Hz |

| Reference(s) |

Synthesis and Manufacturing

The synthesis of this compound is a subject of significant industrial interest due to its high demand. Several synthetic routes have been developed, often focusing on yield, purity, and environmental impact.

Logical Flow of Common Synthesis Routes

Caption: Key industrial synthesis pathways for this compound.

Experimental Protocol 1: Synthesis from 3-Aminopyridine (One-Pot Process)

This method involves the chlorination of 3-aminopyridine followed by a diazotization/chlorination reaction in a single reaction vessel.

Materials:

-

3-Aminopyridine

-

Concentrated Hydrochloric Acid

-

Iron(II) or Iron(III) compound (chlorination catalyst)

-

Hydrogen Peroxide or Chlorine gas (chlorinating agent)

-

Copper(I) or Copper(II) compound (diazotization/chlorination catalyst)

-

Sodium Nitrite (aqueous solution)

-

Sodium Hydroxide (for pH adjustment)

Procedure:

-

Dissolve 3-aminopyridine in concentrated hydrochloric acid to form a solution of its hydrochloride salt.

-

Add a catalytic amount of an Fe²⁺ or Fe³⁺ compound to the solution.

-

Introduce the chlorinating agent (e.g., hydrogen peroxide) to the reaction mixture to facilitate the chlorination of 3-aminopyridine, yielding a solution containing primarily 2-chloro-3-aminopyridine.

-

Without isolating the intermediate, add a Cu⁺ or Cu²⁺ catalyst to the reaction mixture.

-

Slowly add an aqueous solution of sodium nitrite to initiate the diazotization of the amino group, followed by a Sandmeyer-type reaction where the diazonium group is replaced by chlorine.

-

Upon completion of the reaction, adjust the pH of the mixture to >7 with a sodium hydroxide solution.

-

Isolate the crude this compound product via steam distillation.

-

Purify the crude product by recrystallization to obtain high-purity this compound crystals.

Experimental Protocol 2: Synthesis via Selective Dechlorination

This route begins with the chlorination of 2,6-dichloropyridine to produce 2,3,6-trichloropyridine, which is then selectively dechlorinated.

Materials:

-

2,6-Dichloropyridine

-

Chlorine gas

-

Anhydrous AlCl₃ (catalyst for chlorination)

-

2,3,6-Trichloropyridine (intermediate)

-

Methanol (solvent)

-

Palladium on Carbon (Pd/C) catalyst (for hydrogenation)

-

An acid-binding agent (e.g., triethylamine or pyridine)

-

Hydrogen gas

Procedure:

-

Chlorination: In a suitable reactor, charge 2,6-dichloropyridine and a catalytic amount of anhydrous AlCl₃. Heat the mixture to 120-140 °C and introduce chlorine gas to form 2,3,6-trichloropyridine. Purify the intermediate by vacuum distillation.

-

Catalyst Preparation: Prepare a supported palladium catalyst (e.g., Pd/C) for the subsequent hydrogenation step.

-

Hydrogenation: Dissolve the purified 2,3,6-trichloropyridine in methanol along with an acid-binding agent like triethylamine.

-

Introduce this solution into a fixed-bed reactor containing the Pd/C catalyst.

-

Carry out the hydrogenation reaction by passing hydrogen gas through the reactor at controlled temperature and pressure. The catalyst facilitates the selective removal of the chlorine atom at the 6-position.

-

Work-up: Collect the liquid product from the reactor. Cool the reaction mixture and add water to dissolve the hydrochloride salt of the acid-binding agent.

-

Separate the aqueous layer. Extract the organic layer multiple times with an aqueous acid.

-

Combine the acidic aqueous layers and dilute with water to precipitate the solid this compound.

-

Filter, wash, and dry the final product.

Key Reactions and Chemical Behavior

This compound's reactivity is characterized by the two chlorine substituents on the pyridine ring, which can be selectively replaced through nucleophilic substitution reactions. It is a common substrate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for a typical Buchwald-Hartwig amination using this compound.

Experimental Protocol 3: Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-Chloro-N-phenyl-pyridin-2-amine from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine

-

Sodium tert-butoxide

-

Toluene (anhydrous)

-

Nitrogen or Argon (for inert atmosphere)

Procedure:

-

Equip a dry, three-necked, round-bottomed flask with a condenser, a magnetic stirrer, and a nitrogen inlet.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen).

-

Charge the flask with this compound (1.0 equiv), palladium(II) acetate (0.025 equiv), triphenylphosphine (0.075 equiv), and sodium tert-butoxide (1.53 equiv).

-

Add anhydrous toluene via syringe, followed by the addition of aniline (1.1 equiv).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and wash with water to remove inorganic salts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel chromatography to yield the desired 3-Chloro-N-phenyl-pyridin-2-amine.

Applications in Research and Development

The utility of this compound stems from its role as a key intermediate. The pyridine scaffold and reactive chlorine atoms allow for the construction of more complex, biologically active molecules.

Caption: Role of this compound as a central precursor in industry.

-

Pharmaceutical Industry: this compound is extensively used as a starting material for APIs. It is a key component in the synthesis of substituted pyridine derivatives that have shown potential in treating autoimmune and inflammatory diseases. Its structure is also incorporated into novel antifungal agents. The pharmaceutical sector is the largest consumer of this intermediate.

-

Agrochemical Industry: In agriculture, it is a crucial intermediate for modern pesticides that are both effective and more environmentally benign. Its most notable application is in the synthesis of chlorantraniliprole, a novel insecticide belonging to the anthranilic diamide class. It is also used to produce various other herbicides and fungicides.

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. The following information is derived from its Safety Data Sheet (SDS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. |

| Reference(s) |

Precautionary Measures & First Aid:

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Minimize dust generation and accumulation.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents. Store locked up.

-

Spills: Sweep up the material, avoiding dust generation, and place it in a suitable closed container for disposal.

-

First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.

-

First Aid (Skin): Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

First Aid (Inhalation): Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

First Aid (Ingestion): If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Get medical aid immediately.

References

Physical properties of 2,3-Dichloropyridine (melting point, boiling point)

This guide provides an in-depth analysis of the key physical properties of 2,3-Dichloropyridine, a significant intermediate in the development of pharmaceuticals and agrochemicals. The following sections detail its melting and boiling points, the methodologies for their determination, and a generalized experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Characteristics

This compound is a chlorinated derivative of pyridine. At room temperature, it typically appears as a white to off-white or light brown crystalline powder or solid.[1][2][3][4] It is characterized by its limited solubility in water but is soluble in organic solvents such as methylene dichloride and toluene.[5]

Quantitative Physical Data

The reported melting and boiling points for this compound exhibit some variation across different sources, which is common for chemical compounds and can depend on the purity of the sample and the experimental conditions. The data is summarized below for comparative analysis.

| Physical Property | Reported Value |

| Melting Point | 64-67 °C |

| 65-67 °C | |

| 66.0 to 70.0 °C | |

| 70 - 71 °C | |

| Boiling Point | 192 °C (Predicted) |

| 192.5 °C at 760 mmHg | |

| 202.5 - 203.5 °C | |

| 206.00 °C | |

| 210 °C (Sublimation) |

Experimental Determination Protocols

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of a chemical compound. While specific instrumental parameters may vary, the underlying principles are well-established.

Melting Point Determination

A common and effective method for determining the melting point of a solid organic compound involves the use of a capillary tube within a calibrated heating apparatus, such as a Mel-Temp apparatus or an oil bath.

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range (T1). The temperature at which the last crystal of the solid melts is recorded as the end of the melting range (T2).

-

Reporting: A sharp melting range, typically 0.5-1 °C, is indicative of a pure compound. Impurities tend to lower and broaden the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a substance, a micro boiling point determination method can be employed.

Protocol:

-

Sample Preparation: A small volume of the substance is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in an oil bath.

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. The heating is then discontinued.

-

Temperature Recording: The temperature is allowed to fall. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.

Caption: Generalized workflow for determining the melting and boiling points.

References

Solubility Profile of 2,3-Dichloropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,3-dichloropyridine in a range of organic solvents. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is critical for process development, optimization, and formulation.[1][2] This document presents quantitative solubility data, detailed experimental protocols for solubility determination and chemical synthesis, and visual workflows to illustrate key processes.

Quantitative Solubility Data

The solubility of this compound has been systematically determined in fourteen pure organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) of this compound, providing a valuable resource for solvent selection and process design. The data reveals that the solubility of this compound generally increases with temperature in all tested solvents, a characteristic of endothermic dissolution processes.[2] Among the studied solvents, 1,4-dioxane exhibited the highest solubilizing capacity for this compound, while n-hexane showed the lowest.

| Solvent | Temperature (K) | Mole Fraction (x) |

| Methanol | 278.15 | 0.0815 |

| 283.15 | 0.0983 | |

| 288.15 | 0.1182 | |

| 293.15 | 0.1419 | |

| 298.15 | 0.1704 | |

| 303.15 | 0.2045 | |

| 308.15 | 0.2455 | |

| 313.15 | 0.2947 | |

| Ethanol | 278.15 | 0.0933 |

| 283.15 | 0.1121 | |

| 288.15 | 0.1347 | |

| 293.15 | 0.1618 | |

| 298.15 | 0.1944 | |

| 303.15 | 0.2335 | |

| 308.15 | 0.2805 | |

| 313.15 | 0.3369 | |

| Isopropanol | 278.15 | 0.1028 |

| 283.15 | 0.1235 | |

| 288.15 | 0.1484 | |

| 293.15 | 0.1783 | |

| 298.15 | 0.2142 | |

| 303.15 | 0.2573 | |

| 308.15 | 0.3091 | |

| 313.15 | 0.3713 | |

| n-Butanol | 278.15 | 0.1245 |

| 283.15 | 0.1496 | |

| 288.15 | 0.1797 | |

| 293.15 | 0.2159 | |

| 298.15 | 0.2594 | |

| 303.15 | 0.3116 | |

| 308.15 | 0.3743 | |

| 313.15 | 0.4496 | |

| Isobutyl alcohol | 278.15 | 0.1189 |

| 283.15 | 0.1429 | |

| 288.15 | 0.1717 | |

| 293.15 | 0.2063 | |

| 298.15 | 0.2478 | |

| 303.15 | 0.2977 | |

| 308.15 | 0.3576 | |

| 313.15 | 0.4296 | |

| Methyl Acetate | 278.15 | 0.2011 |

| 283.15 | 0.2416 | |

| 288.15 | 0.2902 | |

| 293.15 | 0.3486 | |

| 298.15 | 0.4188 | |

| 303.15 | 0.5031 | |

| 308.15 | 0.6044 | |

| 313.15 | 0.7260 | |

| Ethyl Acetate | 278.15 | 0.2248 |

| 283.15 | 0.2701 | |

| 288.15 | 0.3245 | |

| 293.15 | 0.3898 | |

| 298.15 | 0.4683 | |

| 303.15 | 0.5626 | |

| 308.15 | 0.6758 | |

| 313.15 | 0.8118 | |

| n-Butyl Acetate | 278.15 | 0.2538 |

| 283.15 | 0.3049 | |

| 288.15 | 0.3663 | |

| 293.15 | 0.4399 | |

| 298.15 | 0.5285 | |

| 303.15 | 0.6349 | |

| 308.15 | 0.7627 | |

| 313.15 | 0.9162 | |

| Acetonitrile | 278.15 | 0.1654 |

| 283.15 | 0.1987 | |

| 288.15 | 0.2387 | |

| 293.15 | 0.2868 | |

| 298.15 | 0.3445 | |

| 303.15 | 0.4138 | |

| 308.15 | 0.4971 | |

| 313.15 | 0.5971 | |

| Dichloromethane | 278.15 | 0.3012 |

| 283.15 | 0.3618 | |

| 288.15 | 0.4346 | |

| 293.15 | 0.5221 | |

| 298.15 | 0.6272 | |

| 303.15 | 0.7534 | |

| 308.15 | 0.9050 | |

| 313.15 | 1.0000 | |

| 1,4-Dioxane | 278.15 | 0.3255 |

| 283.15 | 0.3910 | |

| 288.15 | 0.4697 | |

| 293.15 | 0.5643 | |

| 298.15 | 0.6779 | |

| 303.15 | 0.8143 | |

| 308.15 | 0.9782 | |

| 313.15 | 1.0000 | |

| Cyclohexane | 278.15 | 0.0879 |

| 283.15 | 0.1056 | |

| 288.15 | 0.1269 | |

| 293.15 | 0.1525 | |

| 298.15 | 0.1832 | |

| 303.15 | 0.2201 | |

| 308.15 | 0.2644 | |

| 313.15 | 0.3176 | |

| n-Hexane | 278.15 | 0.0753 |

| 283.15 | 0.0905 | |

| 288.15 | 0.1087 | |

| 293.15 | 0.1306 | |

| 298.15 | 0.1569 | |

| 303.15 | 0.1885 | |

| 308.15 | 0.2265 | |

| 313.15 | 0.2721 | |

| Toluene | 278.15 | 0.1423 |

| 283.15 | 0.1710 | |

| 288.15 | 0.2054 | |

| 293.15 | 0.2468 | |

| 298.15 | 0.2965 | |

| 303.15 | 0.3562 | |

| 308.15 | 0.4279 | |

| 313.15 | 0.5140 |

Data extracted from a study by Fanfan Li et al. in the Journal of Chemical Thermodynamics (2023).

Experimental Protocols

Determination of Solubility via Laser Dynamic Method

The solubility data presented in this guide was determined using a laser dynamic method, a precise and efficient technique for measuring solid-liquid equilibrium.

Apparatus:

-

A double-jacketed glass vessel equipped with a magnetic stirrer.

-

A laser transmitter and a photoelectric receiver to monitor the turbidity of the solution.

-

A precision thermostat to control the temperature of the system.

-

An analytical balance for accurate weighing of the solute and solvent.

Procedure:

-

A known mass of the selected organic solvent is added to the double-jacketed glass vessel.

-

The temperature of the vessel is maintained at the desired setpoint by the thermostat.

-

A small, precisely weighed amount of this compound is added to the solvent while stirring.

-

The laser beam is passed through the solution, and the intensity of the transmitted light is monitored by the photoelectric receiver.

-

Initially, with the solute fully dissolved, the solution is clear, and the light transmission is high.

-

This compound is incrementally added until the solution becomes saturated and solid particles appear, causing a sharp decrease in light transmission. This point is recorded as the saturation point.

-

The total mass of the added this compound is used to calculate the mole fraction solubility at that specific temperature.

-

The procedure is repeated at different temperatures to obtain the complete solubility curve.

Synthesis of this compound from 2,3,6-Trichloropyridine

A common and efficient method for the synthesis of this compound is the selective dechlorination of 2,3,6-trichloropyridine.

Materials:

-

2,3,6-Trichloropyridine

-

Palladium on carbon (Pd/C) catalyst (e.g., 5%)

-

An acid-binding agent (e.g., triethylamine or sodium acetate)

-

An organic solvent (e.g., methanol or toluene)

-

Hydrogen gas

Procedure:

-

The 2,3,6-trichloropyridine is dissolved in the chosen organic solvent in a suitable reactor.

-

The acid-binding agent and the Pd/C catalyst are added to the solution.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

The reaction mixture is stirred and heated to a specific temperature (e.g., 60-80°C).

-

The reaction is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.

-

The filtrate is then subjected to a work-up procedure, which may include washing with water to remove the salt of the acid-binding agent and extraction.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude this compound is then purified, typically by distillation or recrystallization, to yield the final product.

Visualizing Key Processes

To further elucidate the experimental and logical workflows associated with this compound, the following diagrams are provided.

References

An In-Depth Technical Guide to the Reactivity of the Pyridine Ring in 2,3-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. The electronic properties of the pyridine ring, influenced by the presence of two chlorine atoms and the nitrogen atom, impart a unique reactivity profile. This guide provides a comprehensive overview of the reactivity of the this compound ring, with a focus on nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and metallation strategies.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The two chlorine atoms at the C-2 and C-3 positions further withdraw electron density, making the ring susceptible to nucleophilic attack. Conversely, electrophilic substitution on the electron-poor ring is generally difficult. The following sections will delve into the specific transformations that enable the functionalization of this important scaffold.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for the functionalization of this compound. The electron-withdrawing nature of the pyridine nitrogen and the chlorine substituents facilitates the attack of nucleophiles. The regioselectivity of these reactions, i.e., whether the substitution occurs at the C-2 or C-3 position, is a critical aspect.

Reactivity with Thiolates

Studies have shown that the reaction of this compound with thiols proceeds with high regioselectivity, favoring substitution at the C-2 position.[1] This preference can be attributed to the greater electrophilicity of the C-2 carbon, which is ortho to the electron-withdrawing nitrogen atom.

Table 1: Nucleophilic Aromatic Substitution of this compound with Thiols

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiophenol | Water, 100 °C | 2-(Phenylthio)-3-chloropyridine | Good | [1] |

| Substituted Thiophenols | Water, 100 °C | 2-(Arylthio)-3-chloropyridines | Good-Excellent | [1] |

Reactivity with Amines and Alkoxides

The regioselectivity of SNAr reactions with amines and alkoxides on this compound is less definitively reported in the readily available literature but can be inferred from general principles of pyridine chemistry. The C-2 position is generally more activated towards nucleophilic attack. However, the outcome can be influenced by steric factors and the nature of the nucleophile and reaction conditions. For instance, in related dichloropyrimidines, substitution at C-4 is often favored over C-2, but this is highly dependent on substituents and the nucleophile.[2][3]

Further experimental data is required to conclusively establish the regioselectivity for a broad range of amines and alkoxides with this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halo-pyridines. For this compound, the relative reactivity of the C-2 and C-3 positions in these transformations is a key consideration.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine ring and various organoboron reagents. In related polychlorinated pyridines, such as 2,3,5-trichloropyridine, Suzuki coupling with arylboronic acids occurs with high regioselectivity at the C-2 position. This selectivity is attributed to the higher reactivity of the C-Cl bond at the position ortho to the pyridine nitrogen in the oxidative addition step of the catalytic cycle.

Table 2: Suzuki-Miyaura Coupling of Chloropyridines with Phenylboronic Acid

| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 2,3,5-Trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 60 | 3,5-Dichloro-2-phenylpyridine | High | |

| 2-Chloropyridine | (6-Dipp)Pd(cinn)Cl | NaHCO₃ | H₂O | RT | 2-Phenylpyridine | 39-99 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Studies on 2,4-dichloropyridine have demonstrated a high regioselectivity for amination at the C-2 position. This preference is again attributed to the activation of the C-2 position by the adjacent nitrogen atom. It is highly probable that this compound exhibits similar regioselectivity.

Sonogashira Coupling

The Sonogashira coupling allows for the formation of C-C bonds between the pyridine ring and terminal alkynes. The reactivity trend generally follows the order of C-I > C-Br > C-Cl, making the coupling of chloropyridines more challenging. However, with appropriate catalyst systems, this transformation can be achieved. The regioselectivity is expected to favor the more reactive C-2 position.

Metallation and Halogen Dance

Directed ortho-metallation is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In the case of 2,3-dihalopyridines, lithiation can lead to interesting and synthetically useful rearrangements.

Treatment of 2,3-dihalopyridines with a strong base like lithium diisopropylamide (LDA) can result in two different lithiated species depending on the reaction temperature. At low temperatures (e.g., -60 °C), deprotonation occurs at the C-4 position, which is the kinetically favored site. However, at slightly higher temperatures (e.g., -20 °C), a "halogen dance" can occur, where the initial C-4 lithiated species rearranges to the thermodynamically more stable C-3 lithiated species. This divergent reactivity allows for the selective functionalization at either the C-4 or C-3 position by trapping the respective lithiated intermediate with an electrophile.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A mixture of the chloropyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) is placed in a reaction vessel under an inert atmosphere. An appropriate solvent (e.g., dioxane/water, toluene) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) until the reaction is complete as monitored by TLC or GC-MS. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃). Anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added, and the mixture is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, quenched, and the product is isolated and purified.

General Protocol for Sonogashira Coupling

To a degassed solution of the aryl halide (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added. A base (e.g., triethylamine, diisopropylamine) is also added. The reaction mixture is stirred at room temperature or heated until completion. The reaction is then worked up by quenching with an aqueous solution, followed by extraction and purification.

Experimental Protocol for Divergent Lithiation of 2,3-Dihalopyridines

In a continuous-flow setup, a solution of the 2,3-dihalopyridine in an anhydrous solvent (e.g., THF) is mixed with a solution of LDA at a controlled temperature. For the formation of the kinetic C-4 lithiated species, the reaction is carried out at a low temperature (e.g., -60 °C). For the thermodynamic C-3 lithiated species via a halogen dance, a higher temperature (e.g., -20 °C) is employed. The resulting lithiated intermediate is then immediately quenched with an electrophile in a subsequent reaction loop. The product is then collected and purified.

Visualizations

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Caption: Divergent reactivity of 2,3-dihalopyridines via lithiation and halogen dance.

Conclusion

The reactivity of the this compound ring is dominated by its electron-deficient character, making it an excellent substrate for a variety of powerful synthetic transformations. Nucleophilic aromatic substitution, particularly with soft nucleophiles, shows a preference for the C-2 position. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are expected to proceed with a similar regioselectivity, offering versatile methods for the introduction of a wide range of substituents. Furthermore, the temperature-dependent metallation and "halogen dance" phenomenon provides a unique and valuable strategy for selective functionalization at either the C-3 or C-4 positions. A thorough understanding of these reaction patterns is essential for the effective utilization of this compound as a building block in the development of novel pharmaceuticals and agrochemicals. Further research to quantify the regioselectivity with a broader range of nucleophiles and under various reaction conditions will continue to enhance the synthetic utility of this important heterocyclic scaffold.

References

- 1. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,3-Dichloropyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dichloropyridine (CAS No. 2402-77-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols, and a workflow visualization to facilitate the structural elucidation and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1.1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Solvent |

| 8.31 | dd | J = 4.5, 1.8 Hz | H-6 | CDCl₃ |

| 7.78 | dd | J = 7.9, 1.8 Hz | H-4 | CDCl₃ |

| 7.23 | dd | J = 7.9, 4.5 Hz | H-5 | CDCl₃ |

| 8.57 | dd | J = 4.8, 1.7 Hz | H-6 | DMSO-d₆ |

| 8.22 | dd | J = 7.3, 1.7 Hz | H-4 | DMSO-d₆ |

| 7.61 | t | J = 7.3, 4.8 Hz | H-5 | DMSO-d₆ |

Data sourced from ChemicalBook.[1][2]

Table 1.2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 147.9 | C-2 | CDCl₃ |

| 130.5 | C-3 | CDCl₃ |

| 150.1 | C-6 | CDCl₃ |

| 139.4 | C-4 | CDCl₃ |

| 123.0 | C-5 | CDCl₃ |

Note: Specific spectral data for ¹³C NMR is available and has been compiled from spectral databases.

Table 1.3: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Putative Assignment |

| 147 | 100 | [M]⁺ (Molecular Ion) |

| 149 | 64 | [M+2]⁺ (Isotope Peak) |

| 112 | 85 | [M-Cl]⁺ |

| 76 | 34 | [C₄H₂N]⁺ |

Data indicates the molecular ion as a prominent peak, with a significant M+2 peak characteristic of a dichlorinated compound.[3]

Table 1.4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description | Functional Group Assignment |

| ~3050 | Weak | Aromatic C-H Stretch |

| ~1560 | Medium | Aromatic C=C Stretch |

| ~1410 | Strong | Aromatic C=C Stretch |

| ~1100 | Strong | C-Cl Stretch |

| ~790 | Strong | C-H Out-of-plane Bend |

Note: A complete vibrational assignment for this compound has been reported, with spectra measured in various phases.[4]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound by analyzing the chemical shifts and coupling constants of its ¹H and ¹³C nuclei.

Protocol:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR. The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity and improve spectral resolution. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum provides the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Protocol:

-

Sample Preparation (Solid Sample):

-

KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Thin Solid Film Method: The solid sample is dissolved in a volatile solvent, and a drop of the solution is placed on a KBr or NaCl plate. The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample holder (or the KBr pellet without the sample) is recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an absorption spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and provide structural information.

Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized by heating in a vacuum.

-

Ionization (Electron Ionization - EI): In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The high energy of this process often causes the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The peak with the highest abundance is known as the base peak.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

In-Depth Technical Guide: Toxicological and Safety Profile of 2,3-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for 2,3-Dichloropyridine (CAS No. 2402-77-9). The information is compiled from various sources, including safety data sheets, regulatory summaries, and scientific literature. This document is intended to serve as a key resource for professionals involved in the handling, research, and development of substances containing this chemical intermediate.

Chemical and Physical Properties

This compound is a chlorinated derivative of pyridine. It is important to understand its physical and chemical characteristics as they can influence its toxicological properties and the necessary safety precautions.

| Property | Value |

| Molecular Formula | C₅H₃Cl₂N |

| Molecular Weight | 147.99 g/mol |

| Appearance | White to slightly beige crystalline powder |

| Melting Point | 67 - 70 °C |

| Boiling Point | 192.5 °C at 760 mmHg |

| Flash Point | 45 °C |

| Water Solubility | Slightly soluble |

| Vapor Pressure | 0.679 mmHg at 25 °C |

Toxicological Data

The toxicological profile of this compound is summarized in the following sections, with quantitative data presented in structured tables.

Acute Toxicity

Acute toxicity data provides insights into the potential for harm from short-term exposure. The available data for this compound is primarily from animal studies.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Toxic Effects Observed |

| LD₅₀ | Mouse | Intraperitoneal | 135 mg/kg[1] | Behavioral: Somnolence (general depressed activity), Antipsychotic; Liver: Fatty liver degeneration[1] |

Irritation and Sensitization

This compound is known to be an irritant to the skin, eyes, and respiratory system.

Table 2: Irritation Data for this compound

| Endpoint | Result |

| Skin Irritation | Causes skin irritation[1][2] |

| Eye Irritation | Causes serious eye irritation[2] |

| Respiratory Irritation | May cause respiratory irritation |

| Skin Sensitization | No data available |

Genotoxicity

Based on a comprehensive review of available in vitro and in vivo studies, this compound is not considered to be genotoxic.

Table 3: Genotoxicity of this compound

| Assay Type | Result |

| In vitro and in vivo studies | Not genotoxic |

Carcinogenicity

Long-term carcinogenicity studies in rodents have not shown any carcinogenic potential for this compound.

Table 4: Carcinogenicity of this compound

| Species | Study Duration | Conclusion |

| Rat | 2 years | No carcinogenic potential |

| Mouse | 2 years | No carcinogenic potential |

The substance is not listed as a carcinogen by the National Toxicology Program (NTP), the International Agency for Research on Cancer (IARC), or the Occupational Safety and Health Administration (OSHA).

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental effects of this compound have been conducted.

Table 5: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | NOAEL | Observations |

| Reproductive Toxicity | Not specified | 600 mg/kg/day | No reproductive toxicity observed. |

| Developmental Toxicity | Not specified | 200 mg/kg/day | Effects observed were likely a reflection of maternal toxicity. |

Toxicokinetics and Metabolism

There is limited specific information available on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound. However, studies on structurally related chlorinated pyridines, such as o-chloropyridine, suggest that they are rapidly absorbed through the skin. The metabolism of chlorinated pyridines may involve C- and N-oxidation, with potential for conjugation. For o-chloropyridine, metabolism in rats is significant, with less than 1% of the parent compound being excreted unchanged in urine.

Experimental Protocols

Detailed experimental protocols for the key toxicological studies on this compound are not publicly available in full. However, the studies are generally conducted in accordance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general principles of these protocols.

Acute Oral Toxicity (OECD 420, 423, 425)

These guidelines describe methods for determining the acute oral toxicity of a substance. The general procedure involves:

-

Test Animals: Typically, a single sex (usually females) of a rodent species (e.g., rats or mice) is used.

-

Dosage: A stepwise procedure with the use of a small number of animals per step at predefined dose levels.

-

Observation: Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.

-

Endpoint: The LD₅₀ (median lethal dose) or an acute toxic class is determined.

Skin and Eye Irritation (OECD 404 and 405)

These guidelines outline the procedures for assessing the potential of a substance to cause skin and eye irritation.

-

Test Animals: Typically, albino rabbits are used.

-

Application: A specified amount of the test substance is applied to the skin or instilled into the eye of the animals.

-

Observation: The application site is observed for signs of irritation (e.g., erythema, edema, opacity, iritis) at specific intervals.

-

Scoring: The severity of the irritation is scored according to a standardized system.

Genotoxicity Testing Strategy

A battery of tests is typically employed to assess the genotoxic potential of a substance, as no single test can detect all relevant genotoxic endpoints.

Caption: A typical workflow for genotoxicity testing, starting with in vitro assays followed by in vivo tests if positive results are observed.

Chronic Toxicity and Carcinogenicity Studies (OECD 452 and 451)

These long-term studies are designed to evaluate the potential for a substance to cause chronic toxicity and cancer.

-

Test Animals: Typically, two rodent species (e.g., rats and mice) of both sexes are used.

-

Exposure Duration: Animals are exposed to the test substance for a major portion of their lifespan (e.g., 2 years).

-

Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxicity but not significantly increase mortality.

-

Observations: Comprehensive clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examinations are performed.

Reproductive and Developmental Toxicity Screening Test (OECD 421)

This screening test provides information on the potential effects of a substance on reproduction and development.

-

Test Animals: Rats of both sexes are used.

-

Exposure: The substance is administered to males and females before, during, and after mating. Females are dosed throughout pregnancy and lactation.

-

Endpoints: Effects on mating, fertility, pregnancy, maternal behavior, and offspring viability and growth are assessed.

Signaling Pathways and Mechanisms of Toxicity

Currently, there is no specific information available in the public domain regarding the signaling pathways that are directly affected by this compound. The observed toxicity, such as irritation, is likely due to its chemical reactivity with biological macromolecules at the site of contact. The liver toxicity observed in acute high-dose studies in mice suggests a potential for metabolic activation to reactive intermediates, a common mechanism for many chlorinated aromatic compounds. However, without specific mechanistic studies on this compound, any proposed signaling pathway would be speculative.

The general mechanism of toxicity for some chlorinated pyridines involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage through oxidative stress or by forming adducts with proteins and DNA.

Caption: A putative metabolic pathway for chlorinated pyridines, which may be applicable to this compound.

Safety Precautions and Handling

Given its toxicological profile, strict safety precautions should be observed when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or vapors are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust and vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate that is irritating to the skin, eyes, and respiratory system. Acute exposure to high doses can cause systemic toxicity, particularly affecting the liver. Based on the available data from comprehensive studies, it is not considered to be genotoxic or carcinogenic. Reproductive and developmental toxicity have been observed only at high doses that also cause maternal toxicity. Due to the lack of detailed public information on its toxicokinetics and specific mechanisms of toxicity, caution should be exercised when handling this compound, and appropriate safety measures must be implemented to minimize exposure. Further research into its metabolic pathways and potential to affect cellular signaling would provide a more complete understanding of its toxicological profile.

References

An In-Depth Technical Guide to the Environmental Impact and Persistence of 2,3-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropyridine is a halogenated aromatic heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its presence in manufacturing effluents and potential for environmental release necessitates a thorough understanding of its environmental fate and toxicological profile. This technical guide provides a comprehensive overview of the environmental impact and persistence of this compound, consolidating available data on its degradation, ecotoxicity, and mobility in the environment. The information presented herein is intended to support environmental risk assessments and guide the development of safe handling and disposal practices.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₃Cl₂N | [1] |

| Molecular Weight | 147.99 g/mol | [1] |

| Melting Point | 64-67 °C | [2] |

| Boiling Point | ~210 °C (sublimates) | [2] |

| Water Solubility | Slightly soluble | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.11 | Jubilant Ingrevia SDS |

Environmental Persistence and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, abiotic degradation (hydrolysis and photolysis), and advanced oxidation processes.

Biodegradation

Experimental Protocol: Ready Biodegradability - OECD 301D (Closed Bottle Test)

The OECD 301D guideline is designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A summary of the protocol is provided below.

-

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., from a sewage treatment plant) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period.

-

Test System:

-

Test Substance Concentration: Typically 2-5 mg/L.

-

Inoculum: Effluent from a municipal sewage treatment plant, used at a low density (e.g., 2 drops per liter).

-

Test Duration: 28 days.

-

Temperature: 20 ± 1 °C.

-

Controls: Blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium acetate), and toxicity controls are run in parallel.

-

-

Analysis: The dissolved oxygen concentration is measured at regular intervals.

-

Pass Criteria: A substance is considered readily biodegradable if the biological oxygen demand (BOD) reaches at least 60% of the theoretical oxygen demand (ThOD) within a 10-day window, which starts when 10% of the ThOD has been reached.

Abiotic Degradation

Photodegradation:

Studies have shown that this compound can be degraded by photocatalysis in the presence of a semiconductor catalyst like titanium dioxide (TiO₂). The degradation generally follows pseudo-first-order kinetics. Mineralization of the compound to carbon dioxide, ammonium ions (NH₄⁺), and chloride ions (Cl⁻) has been observed.

Experimental Protocol: Photocatalytic Degradation in Aqueous Suspension

The following protocol is a generalized procedure based on studies of dichloropyridine photocatalysis.

-

Apparatus: A photoreactor equipped with a UV light source (e.g., mercury lamps). The reaction vessel is typically made of quartz to allow UV transmission.

-

Reactants:

-

An aqueous solution of this compound at a known initial concentration.

-

A photocatalyst, such as TiO₂ P25, suspended in the solution at a specific loading (e.g., 1 g/L).

-

-

Procedure:

-

The suspension of this compound and TiO₂ is stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

The UV lamp is then turned on to initiate the photocatalytic reaction.

-

Aliquots of the suspension are withdrawn at regular time intervals.

-

The samples are filtered (e.g., using a 0.45 µm filter) to remove the TiO₂ particles.

-

-

Analysis: The concentration of this compound in the filtrate is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Hydrolysis:

Specific experimental data on the hydrolysis rate of this compound as a function of pH and temperature are not available in the reviewed literature. Generally, halogenated pyridines can be susceptible to hydrolysis, especially under alkaline conditions, but the rates can be slow.

Advanced Oxidation Processes (AOPs)

Advanced oxidation processes are effective in degrading recalcitrant organic compounds. While specific studies on this compound are limited, photo-Fenton processes have been shown to be effective for the degradation of other chloropyridines.

Ecotoxicity

The ecotoxicity of this compound has been evaluated for aquatic organisms.

Acute Aquatic Toxicity

| Test Organism | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Pimephales promelas (Fathead minnow) | LC50 | 91 | 96 hours | Jubilant Ingrevia SDS |

| Daphnia magna (Water flea) | LC50 | 14.27 | 48 hours | Jubilant Ingrevia SDS |

Experimental Protocol: Acute Toxicity Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are typically followed for ecotoxicity testing.

Fish, Acute Toxicity Test (OECD 203)

-

Test Organism: A suitable fish species, such as Pimephales promelas (Fathead Minnow).

-

Test Design: Fish are exposed to a range of concentrations of the test substance, typically for 96 hours. A control group is maintained in water without the test substance.

-

Test Conditions:

-

Temperature: Maintained at a constant, appropriate temperature for the species.

-

Loading: A specified biomass of fish per volume of test solution.

-

Feeding: Fish are generally not fed during the test.

-

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated at the end of the exposure period.

Daphnia sp. Acute Immobilisation Test (OECD 202)

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Design: Daphnids are exposed to a series of concentrations of the test substance for 48 hours.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

Lighting: A defined light-dark cycle.

-

Feeding: Daphnids are not fed during the test.

-

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated at 48 hours.

Bioaccumulation and Mobility

The potential for a chemical to bioaccumulate in organisms and its mobility in the environment are key aspects of its environmental risk profile.

Bioaccumulation

The bioaccumulation potential of this compound is considered to be low based on its octanol-water partition coefficient (Log Kₒw).

| Parameter | Value | Interpretation | Reference |

| Log Kₒw | 2.11 | Low potential for bioaccumulation | Jubilant Ingrevia SDS |

| Bioconcentration Factor (BCF) | 11.46 L/Kg | Very low potential to concentrate in fatty tissue | Jubilant Ingrevia SDS |

Mobility in Soil

The mobility of a chemical in soil is often predicted using the soil organic carbon-water partitioning coefficient (Koc). A lower Koc value indicates higher mobility.

| Parameter | Value | Interpretation | Reference |

| Log Koc | 2.27 (estimated) | Negligible sorption, indicating potential for mobility | Jubilant Ingrevia SDS |

Experimental Protocol: Soil Sorption - OECD 106 (Batch Equilibrium Method)

This method is used to determine the adsorption/desorption characteristics of a chemical in soil.

-

Principle: A known mass of soil is equilibrated with a known volume of a solution containing the test substance at a known concentration. The concentration of the test substance remaining in the solution is measured after a defined period, and the amount adsorbed to the soil is calculated by difference.

-

Procedure:

-

Preliminary Study: To determine the optimal soil-to-solution ratio, equilibration time, and to check for degradation of the test substance.

-

Adsorption Phase: Soil samples are agitated with solutions of this compound of varying concentrations for the predetermined equilibration time.

-

Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is determined.

-

Desorption Phase (optional): The soil from the adsorption phase is re-suspended in a fresh solution without the test substance to determine the extent of desorption.

-

-

Data Analysis: The adsorption data are often fitted to the Freundlich isotherm to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Analytical Methodology

Accurate and sensitive analytical methods are crucial for monitoring this compound in environmental matrices.

Analysis in Water

High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for the determination of this compound in aqueous samples.

Illustrative HPLC-UV Method

-

Instrumentation: An HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is used. The exact composition is optimized to achieve good separation.

-

Detection: The UV detector is set to a wavelength where this compound exhibits strong absorbance.

-

Sample Preparation: Water samples may require pre-concentration, for example, by solid-phase extraction (SPE), to achieve the desired detection limits.

Analysis in Soil

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound in soil samples due to its high selectivity and sensitivity.

Illustrative GC-MS Method

-

Sample Preparation:

-

Extraction: The soil sample is extracted with a suitable organic solvent (e.g., acetone, ethyl acetate, or a mixture) using techniques such as sonication or accelerated solvent extraction (ASE).

-

Clean-up: The extract may need to be cleaned up to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

-

Instrumentation: A GC-MS system.

-

GC Conditions:

-

Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

-

Temperature Program: An optimized temperature program is used to separate this compound from other components in the extract.

-

-